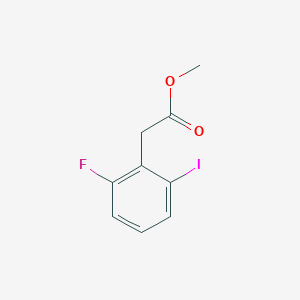

Methyl 2-fluoro-6-iodophenylacetate

描述

Methyl 2-fluoro-6-iodophenylacetate is a halogenated aromatic ester characterized by a fluorine atom at the 2-position and an iodine atom at the 6-position on the phenyl ring, with an acetylated methyl ester group. This compound’s structure combines electron-withdrawing halogens (F and I) and an ester moiety, making it relevant in pharmaceutical synthesis, catalysis, and materials science.

属性

CAS 编号 |

1234562-63-0 |

|---|---|

分子式 |

C9H8FIO2 |

分子量 |

294.06 g/mol |

IUPAC 名称 |

methyl 2-(2-fluoro-6-iodophenyl)acetate |

InChI |

InChI=1S/C9H8FIO2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3 |

InChI 键 |

QPQGQAIGPGTUDM-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)CC1=C(C=CC=C1I)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-6-iodophenylacetate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-6-iodophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct iodination of methyl 2-fluorophenylacetate using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite. This reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature until the iodination is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.

化学反应分析

Types of Reactions

Methyl 2-fluoro-6-iodophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under reflux.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Major Products Formed

Substitution: Formation of 2-fluoro-6-azidophenylacetate, 2-fluoro-6-cyanophenylacetate, etc.

Oxidation: Formation of 2-fluoro-6-iodophenylacetic acid.

Reduction: Formation of 2-fluoro-6-iodophenylethanol.

科学研究应用

Methyl 2-fluoro-6-iodophenylacetate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Material Science: The compound is used in the synthesis of novel materials with unique properties, such as fluorinated polymers and advanced coatings.

作用机制

The mechanism of action of methyl 2-fluoro-6-iodophenylacetate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

相似化合物的比较

Structural and Electronic Effects of Substituents

The substitution pattern of halogens and ester groups significantly influences reactivity, stability, and applications. Key analogs include:

a) 3-Fluoro-6-methylphenethyl acetate (CAS 1369777-27-4)

- Structure : Features a fluorine at the 3-position and a methyl group at the 6-position on the phenyl ring, with a phenethyl acetate backbone.

- Comparison: The iodine in Methyl 2-fluoro-6-iodophenylacetate introduces greater steric bulk and polarizability compared to the methyl group in this analog.

b) Methyl 2-phenylacetoacetate (CAS 16648-44-5)

- Structure : Contains a phenyl group and an acetylated ester, lacking halogen substituents.

- Comparison: The absence of halogens in Methyl 2-phenylacetoacetate reduces its electronic complexity but increases its utility as a precursor in amphetamine synthesis .

c) Z-Communic Acid Methyl Ester

- Structure: A diterpenoid methyl ester with a labdane skeleton, isolated from Austrocedrus chilensis resin .

- Comparison: The rigid terpenoid backbone of Z-communic acid contrasts with the planar aromatic system of this compound, leading to differences in solubility and biological activity. Both compounds share ester functionality, but the halogenated aromatic system in the target may enhance UV stability compared to natural terpenoid esters .

Physical and Chemical Properties

The following table summarizes inferred properties based on structural analogs:

Key Observations :

- Fluorine’s electronegativity may reduce hydrolysis rates of the ester group compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。